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molecular formula C12H10O2S B8567400 2-p-Tolyl-thiophene-3-carboxylic Acid

2-p-Tolyl-thiophene-3-carboxylic Acid

Cat. No. B8567400
M. Wt: 218.27 g/mol
InChI Key: UOTUHMGHVRDEEU-UHFFFAOYSA-N
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Patent
US08063099B2

Procedure details

prepared by reaction of 2-bromo-thiophene-3-carboxylic acid with p-tolylboronic acid. LC-MS (basic): tR=0.53 min; [M−H]−=217.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]([OH:9])=[O:8].B(O)(O)[C:11]1[CH:12]=[CH:13][C:14]([CH3:17])=[CH:15][CH:16]=1>>[C:14]1([CH3:17])[CH:15]=[CH:16][C:11]([C:2]2[S:3][CH:4]=[CH:5][C:6]=2[C:7]([OH:9])=[O:8])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC=CC1C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(C=1C=CC(=CC1)C)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)C=1SC=CC1C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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